6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structure, which includes a chloro group at the 6th position and a trifluoromethoxyphenyl group at the 2nd position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethoxy)benzaldehyde in the presence of a base, followed by chlorination at the 6th position using a chlorinating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis by targeting the enzyme InhA. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
- 6-Chloro-2-ethylimidazo[1,2-a]pyridine
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness: 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor binding, compared to its analogues .
Properties
Molecular Formula |
C14H8ClF3N2O |
---|---|
Molecular Weight |
312.67 g/mol |
IUPAC Name |
6-chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H |
InChI Key |
BPTSULLBDNUJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)OC(F)(F)F |
Origin of Product |
United States |
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